

5-Bromo-1-methyl-2-oxoindoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-1-methyl-2-oxoindoline**

Cat. No.: **B1271126**

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This in-depth technical guide provides a comprehensive overview of **5-Bromo-1-methyl-2-oxoindoline**, a halogenated derivative of the oxindole scaffold. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile chemical entity.

Discovery and History

The first detailed report on the synthesis and structural characterization of **5-Bromo-1-methyl-2-oxoindoline** appeared in the scientific literature in 2009.^{[1][2]} Synthesized as an intermediate during the exploration of novel luminescent compounds, its discovery was driven by the broad interest in indole-2-one derivatives, which are recognized for their wide array of biological activities.^[1] The introduction of a bromine atom at the 5-position of the 1-methyl-2-oxoindoline core was a strategic chemical modification to create a versatile precursor for more complex molecules, particularly through cross-coupling reactions. While not a historically landmark discovery in itself, the synthesis of this compound is a representative example of the ongoing efforts in medicinal and materials chemistry to generate novel molecular scaffolds with potential applications in various fields.

Physicochemical and Spectroscopic Data

The unique physicochemical properties of **5-Bromo-1-methyl-2-oxoindoline** are attributed to its bicyclic structure, the electron-withdrawing nature of the bromine atom and the amide carbonyl group, and the N-methylation. These features influence its reactivity, solubility, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of **5-Bromo-1-methyl-2-oxoindoline**

Property	Value
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol
CAS Number	20870-90-0
Appearance	Solid
Melting Point	Not reported in cited literature

Table 2: Crystallographic Data for **5-Bromo-1-methyl-2-oxoindoline**^[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.329 (3)
b (Å)	7.423 (2)
c (Å)	11.661 (4)
β (°)	108.31 (3)
V (Å ³)	849.1 (5)
Z	4
Calculated Density (g/cm ³)	1.769

Experimental Protocols

The synthesis of **5-Bromo-1-methyl-2-oxoindoline** is achieved through the electrophilic bromination of 1-methylindolin-2-one. The following protocol is based on the method described by Yuan et al. (2009).^[1]

Synthesis of 5-Bromo-1-methylindolin-2-one

Materials:

- 1-Methylindolin-2-one (0.50 g)
- N-Bromosuccinimide (NBS) (0.60 g)
- Acetonitrile (20 ml total)
- Chloroform
- Sodium sulfate (Na_2SO_4)
- Ethanol
- Ice water

Procedure:

- Dissolve 1-methylindolin-2-one (0.50 g) in 10 ml of acetonitrile in a round-bottom flask.
- Cool the mixture to 263 K (-10 °C) using an appropriate cooling bath.
- Separately, dissolve NBS (0.60 g) in 10 ml of acetonitrile.
- Slowly add the NBS solution dropwise to the cooled solution of 1-methylindolin-2-one.
- Stir the reaction mixture at 263 K for 1 hour and then allow it to warm to ambient temperature and stir for an additional 2 hours.^[3]
- After 24 hours of stirring, pour the reaction mixture into ice water and continue stirring for 1 hour.^[1]
- Extract the aqueous mixture with chloroform.
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.

- Purify the crude product by recrystallization from ethanol to afford the title compound (Yield: 0.58 g, 76%).[\[1\]](#)

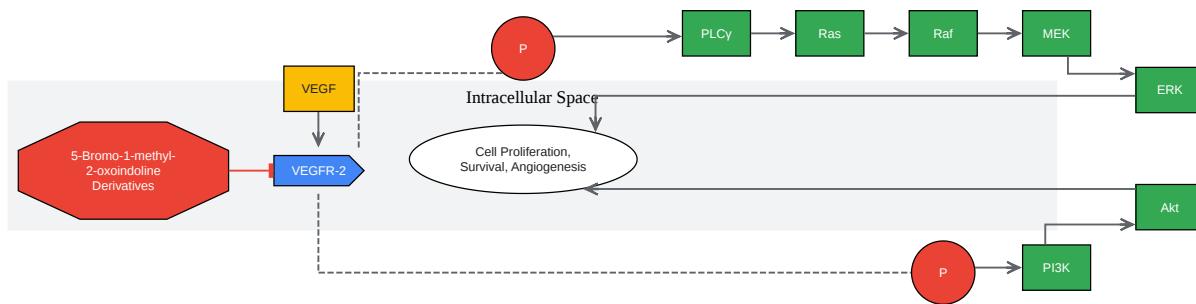
Applications in Drug Discovery and Materials Science

While **5-Bromo-1-methyl-2-oxoindoline** itself is primarily a synthetic intermediate, its core structure is a key component in compounds with significant biological activity, particularly in the field of oncology. Derivatives of the 5-bromo-oxoindole scaffold have been investigated as potent inhibitors of key signaling pathways involved in cancer progression.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase have been developed, and the 5-bromo-oxoindole scaffold is a common feature in many of these inhibitors. The bromine atom often serves as a key interaction point within the receptor's binding pocket or as a handle for further chemical modifications to enhance potency and selectivity.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a target for anticancer therapies based on derivatives of **5-Bromo-1-methyl-2-oxoindoline**.



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Simplified VEGFR-2 signaling pathway targeted by 5-bromo-oxoindole derivatives.

Precursor for Luminescent Materials

As mentioned in its initial synthesis report, **5-Bromo-1-methyl-2-oxoindoline** is also a precursor for the development of organic lighting compounds.^[1] The planar conformation of the indole-2-one system is conducive to π - π stacking and the formation of extended conjugated systems, which are desirable properties for organic light-emitting diodes (OLEDs) and other optoelectronic applications. The bromine atom can be substituted through various cross-coupling reactions to introduce different chromophores and tune the photophysical properties of the resulting materials.

Conclusion

5-Bromo-1-methyl-2-oxoindoline is a valuable synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the versatility of the bromine substituent make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and advanced functional materials.

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